N-benzyl-2-[2-ethoxy-6-iodo-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride
Overview
Description
N-benzyl-2-[2-ethoxy-6-iodo-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride is a complex organic compound with a range of potential applications in scientific research. This compound is characterized by its unique structure, which includes an iodinated phenoxy group, a morpholinyl propyl amine, and a benzyl group. These structural features contribute to its reactivity and potential utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[2-ethoxy-6-iodo-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride typically involves multiple steps. One common approach includes:
Formation of the phenoxyacetamide core: This can be achieved through a nucleophilic substitution reaction where an ethoxy group is introduced to the phenol derivative.
Attachment of the morpholinyl propyl amine: This step involves the reaction of the intermediate with 3-(4-morpholinyl)propylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[2-ethoxy-6-iodo-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenoxy positions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying the effects of iodinated compounds on biological systems.
Medicine: Potential use in drug development, particularly for targeting specific molecular pathways.
Industry: As a precursor for the synthesis of more complex molecules with industrial applications.
Mechanism of Action
The mechanism by which N-benzyl-2-[2-ethoxy-6-iodo-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The iodinated phenoxy group may interact with iodine-sensitive pathways, while the morpholinyl propyl amine can interact with amine receptors. The benzyl group may enhance the compound’s binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-[2-ethoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide: Lacks the iodine atom, which may affect its reactivity and biological activity.
N-benzyl-2-[2-ethoxy-6-iodo-4-({[3-(4-piperidinyl)propyl]amino}methyl)phenoxy]acetamide: Contains a piperidinyl group instead of a morpholinyl group, which may alter its interaction with biological targets.
Uniqueness
The presence of the iodine atom and the morpholinyl propyl amine group in N-benzyl-2-[2-ethoxy-6-iodo-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride makes it unique compared to similar compounds
Properties
IUPAC Name |
N-benzyl-2-[2-ethoxy-6-iodo-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34IN3O4.2ClH/c1-2-32-23-16-21(17-27-9-6-10-29-11-13-31-14-12-29)15-22(26)25(23)33-19-24(30)28-18-20-7-4-3-5-8-20;;/h3-5,7-8,15-16,27H,2,6,9-14,17-19H2,1H3,(H,28,30);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKQYJCSKLSJHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCCN2CCOCC2)I)OCC(=O)NCC3=CC=CC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Cl2IN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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